molecular formula C8H4F3IO B3041802 3-Iodo-4-(trifluoromethyl)benzaldehyde CAS No. 372120-53-1

3-Iodo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B3041802
CAS No.: 372120-53-1
M. Wt: 300.02 g/mol
InChI Key: REEASCRMMSWHJT-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium and copper are often used.

Major Products Formed

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)benzaldehyde is used in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-(trifluoromethyl)benzaldehyde
  • 4-Iodobenzotrifluoride
  • 3-(Trifluoromethyl)benzaldehyde

Uniqueness

3-Iodo-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEASCRMMSWHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 62C in chloroform (60 mL) was treated with manganese dioxide (1.45 g, 16 mmol). After refluxing for 12 hours, the mixture was allowed to cool to ambient temperature, filtered and the filtrate concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 15% ethyl acetate:hexanes to provide the title compound (0.5 g, 42% yield).
Quantity
0 (± 1) mol
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reactant
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60 mL
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1.45 g
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[Compound]
Name
hexanes
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0 (± 1) mol
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Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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